molecular formula C7H11N3O2 B2549150 Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1250278-88-6

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2549150
CAS No.: 1250278-88-6
M. Wt: 169.184
InChI Key: ZGSQCSZBQPRGPY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.184. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate and related compounds have been synthesized and characterized in various studies, demonstrating their potential in scientific research applications. For instance, Ahmed et al. (2016) synthesized and characterized two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles using one pot three component strategy, confirming their structures with spectroscopic methods and X-ray diffraction analyses. These compounds were further evaluated for their cytotoxicity in brine shrimp assay, indicating their potential in biological studies (Ahmed et al., 2016).

Antiviral Activity

The antiviral activity of triazole derivatives has also been investigated, showcasing the relevance of such compounds in medicinal chemistry. Modzelewska-Banachiewicz and Kamińska (2001) examined the conditions of cyclization leading to the formation of triazole derivatives and their biological activity, including moderate virucidal activity and partial inhibition of virus absorption to susceptible cells (Modzelewska-Banachiewicz & Kamińska, 2001).

Corrosion Inhibition

Triazole derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. Elazhary et al. (2019) investigated the corrosion inhibition of mild steel in sulfuric acid solution by triazole derivatives, revealing their effectiveness and providing insights into their application in industrial corrosion prevention (Elazhary et al., 2019).

Ligand-Assisted Catalysis

The role of triazole derivatives in ligand-assisted catalysis has been explored, highlighting their utility in facilitating chemical reactions. Michaels and Zhu (2011) demonstrated how polytriazole ligands assist in copper(II) acetate-mediated azide-alkyne cycloaddition reactions, expanding the scope of such reactions to include nonchelating azides and providing valuable insights into the mechanistic aspects of these catalytic processes (Michaels & Zhu, 2011).

Properties

IUPAC Name

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQCSZBQPRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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